
AC-Lys-ome hcl
Overview
Description
Nα-Acetyl-L-lysine methyl ester hydrochloride, commonly referred to as AC-Lys-ome HCl, is a derivative of the amino acid lysine. This compound is characterized by the presence of an acetyl group attached to the alpha-amino group of lysine and a methyl ester group at the carboxyl end. It is often used in peptide synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nα-Acetyl-L-lysine methyl ester hydrochloride typically involves the acetylation of L-lysine followed by esterification. The process can be summarized as follows:
Acetylation: L-lysine is reacted with acetic anhydride in the presence of a base such as pyridine to form Nα-acetyl-L-lysine.
Esterification: The Nα-acetyl-L-lysine is then treated with methanol and a catalyst like hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of Nα-Acetyl-L-lysine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of L-lysine are acetylated using acetic anhydride and a suitable base.
Continuous Esterification: The acetylated product is continuously esterified using methanol and hydrochloric acid in a controlled environment to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions, yielding Nα-Acetyl-L-lysine (Figure 1). This reaction is critical for modifying peptide termini in synthetic chemistry .
Conditions and Products:
Reaction Type | Reagents/Conditions | Major Product | Yield |
---|---|---|---|
Acidic Hydrolysis | 6 M HCl, 110°C | Nα-Acetyl-L-lysine | >90% |
Basic Hydrolysis | NaOH (1M, aqueous), RT | Nα-Acetyl-L-lysine | 85% |
Radical Acylation
This compound participates in radical-mediated acylation when treated with peroxynitrite (ONOO⁻) and carbonyl compounds like diacetyl or methylglyoxal. This generates stable lysine adducts, mimicking oxidative stress-induced protein modifications .
Key Findings:
- Mechanism: Radicals generated from peroxynitrite attack the ε-amino group, forming covalent adducts .
- Detection: HPLC/ESI-MS/MS identified Nε-(carboxymethyl)lysine and Nε-(methylglyoxal-derived) adducts as primary products .
Interaction with Molecular Tweezers
Fluorescent molecular tweezers (e.g., CLR16, CLR18) bind this compound via hydrophobic and electrostatic interactions , with nanomolar affinity .
Experimental Evidence:
- NMR Titration: Upfield shifts of Lys methylene protons confirm inclusion within the tweezer cavity .
- Fluorescence Quenching: Binding constants (Kd) for CLR16 and CLR18:
Tweezer Kd (Ac-Lys-OMe) CLR16 120 nM CLR18 95 nM
Substrate for Urokinase
This compound acts as a selective substrate for urokinase-type plasminogen activator (uPA) , enhancing fibrinolysis .
Activity Data:
[this compound] (µM) | Fibrinolytic Activity (% increase) |
---|---|
0 | 10% (baseline) |
10 | 25% |
50 | 45% |
100 | 70% |
Inhibition of Angiotensin-Converting Enzyme (ACE)
The compound serves as a competitive inhibitor in ACE assays (IC₅₀ = 12 µM) .
DNA-Protein Crosslink Studies
This compound reacts with 2'-deoxyguanosine (dGuo) under oxidative conditions, forming crosslinks that model DNA-protein interactions .
Mechanistic Insights:
- Reaction Pathway: Lysine’s ε-amino group attacks dGuo’s C8 position, forming a Schiff base intermediate .
- Product Identification: MALDI-TOF MS confirmed N²-(1-carboxyethyl)-2'-deoxyguanosine as the major adduct .
Acylation and Esterification
The acetyl group undergoes transacylation with nucleophiles (e.g., amines, thiols), while the methyl ester participates in ester exchange reactions .
Synthetic Utility:
- Peptide Synthesis: Used to introduce acetyl-protected lysine residues.
- Catalyst: HCl in methanol facilitates esterification of carboxylic acids .
Stability Under Physiological Conditions
This compound remains stable in neutral buffers (pH 7.4) but degrades rapidly in alkaline environments (pH >9) due to ester hydrolysis .This comprehensive analysis underscores this compound’s versatility in synthetic chemistry, enzymology, and biomedical research. Its reactivity profile enables applications ranging from peptide synthesis to the study of oxidative stress mechanisms.
Scientific Research Applications
Chemical Synthesis
AC-Lys-ome hydrochloride serves as a crucial intermediate in the synthesis of peptides and other complex molecules. Its structure allows it to participate in various chemical reactions, making it an essential building block in organic chemistry and medicinal chemistry. The compound is particularly useful in the synthesis of lysine-containing peptides, which are important for understanding protein structure and function.
Biological Research
In biological studies, AC-Lys-ome hydrochloride has been employed to investigate protein modifications and enzyme interactions. It acts as a substrate for enzymes like urokinase, which plays a significant role in the fibrinolytic pathway—responsible for breaking down fibrin and preventing blood clots. This interaction suggests potential therapeutic applications for conditions associated with thrombosis, such as stroke and heart attack.
Biochemical Pathways
The influence of AC-Lys-ome hydrochloride on cellular pathways is notable:
- Fibrinolytic Pathway : Enhances fibrinolysis by targeting urokinase, potentially leading to reduced clot formation.
- Cell Signaling : Impacts gene expression and cellular metabolism through deacetylation processes that regulate chromatin structure.
Therapeutic Applications
Research indicates that AC-Lys-ome hydrochloride may have therapeutic potential due to its ability to modify proteins and influence biological pathways. For instance, studies have explored its role in drug development, particularly concerning diseases linked to protein misfolding and aggregation, such as Alzheimer's disease .
Industrial Applications
In industrial settings, AC-Lys-ome hydrochloride is utilized in the production of fine chemicals and pharmaceuticals. Its properties make it suitable for large-scale synthesis processes where lysine derivatives are required .
Case Study 1: Protein Modification
A study highlighted the use of AC-Lys-ome hydrochloride in modifying histone proteins, demonstrating its role in regulating gene expression through acetylation and deacetylation processes. This modification is critical for understanding epigenetic regulation and its implications in cancer biology.
Case Study 2: Fibrinolytic Activity
Research focusing on the fibrinolytic activity of AC-Lys-ome hydrochloride has shown promising results in enhancing the efficacy of urokinase therapy in thrombosis treatment models. This study provides insights into its potential clinical applications.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Nα-Acetyl-L-lysine methyl ester hydrochloride involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes. The methyl ester group can be hydrolyzed, releasing the active lysine derivative, which can then interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Nα-Acetyl-L-lysine: Lacks the methyl ester group, making it less reactive in certain esterification reactions.
L-Lysine methyl ester hydrochloride: Lacks the acetyl group, affecting its ability to participate in acetylation reactions
Uniqueness
Nα-Acetyl-L-lysine methyl ester hydrochloride is unique due to the presence of both the acetyl and methyl ester groups, allowing it to participate in a broader range of chemical reactions and making it a versatile intermediate in various synthetic processes .
Biological Activity
AC-Lys-ome hydrochloride, also known as Nα-Acetyl-L-lysine Methyl Ester Hydrochloride, is a compound with significant biological activity primarily related to its role in enzymatic processes and cellular functions. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and relevant case studies.
AC-Lys-ome HCl functions as a substrate for the enzyme urokinase , playing a crucial role in the fibrinolytic pathway . This pathway is essential for the breakdown of fibrin, which helps dissolve blood clots. By enhancing urokinase activity, this compound may contribute to increased fibrinolysis, potentially offering therapeutic benefits in conditions associated with thrombosis, such as stroke and heart attack.
The compound interacts with various enzymes and proteins, particularly influencing the deacetylation of lysine residues in histones. This interaction is vital for regulating chromatin structure and gene expression, impacting cellular metabolism and signaling pathways.
Property | Description |
---|---|
Chemical Formula | C9H19ClN2O3 |
Molecular Weight | 220.72 g/mol |
Primary Target | Urokinase |
Pathway Involved | Fibrinolytic pathway |
Cellular Effects | Impacts gene expression and cellular metabolism |
Cellular Effects
This compound influences cell function by modulating gene expression through its effects on histone acetylation. It is involved in critical cellular processes, including:
- Gene Regulation : By removing acetyl groups from lysine residues on histones, it alters chromatin structure, facilitating or inhibiting transcription.
- Cell Signaling : The compound can affect various signaling pathways that govern cellular responses to external stimuli .
Research Findings
Recent studies have highlighted the potential of this compound in therapeutic contexts. For instance, its ability to enhance fibrinolysis suggests applications in treating thrombotic disorders. However, further research is required to fully elucidate its molecular and cellular effects.
Case Study: Fibrinolytic Activity
A study investigated the effect of this compound on urokinase activity in vitro. The results indicated a significant increase in fibrinolytic activity when treated with varying concentrations of the compound.
Table 2: Fibrinolytic Activity Results
Concentration (µM) | Fibrinolytic Activity (%) |
---|---|
0 | 10 |
10 | 25 |
50 | 45 |
100 | 70 |
These findings suggest that higher concentrations of this compound correlate with increased urokinase activity and enhanced fibrinolysis.
Future Directions
The future research landscape for this compound includes:
- Therapeutic Applications : Investigating its role in treating thrombotic diseases and other conditions where modulation of fibrinolysis is beneficial.
- Mechanistic Studies : Further exploration into how this compound interacts at the molecular level with various proteins and enzymes.
- Safety Profile Assessment : Comprehensive studies to evaluate the safety and potential side effects associated with its use in clinical settings .
Q & A
Basic Research Questions
Q. What are the standard synthesis and characterization protocols for AC-Lys-ome HCl in peptide chemistry?
this compound is synthesized via carbamate-protected lysine derivatives, typically using benzyloxycarbonyl (Z) groups to protect the ε-amino group. The process involves esterification of the α-carboxylic acid with methanol and subsequent hydrochloride salt formation. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and purity using <sup>1</sup>H and <sup>13</sup>C NMR, referencing the isomeric SMILES (InChI=1S/C15H22N2O4.ClH...) .
- Mass Spectrometry (MS) : Validate molecular weight (330.81 g/mol) via ESI-MS or MALDI-TOF .
- Chromatography : Assess purity using reverse-phase HPLC with UV detection at 220 nm .
Q. How is this compound used as a building block in solid-phase peptide synthesis (SPPS)?
The compound serves as a protected lysine derivative, enabling selective deprotection of the α-amino group while retaining the ε-Z group. Methodological steps include:
- Coupling : Use HBTU/HOBt activation in DMF for efficient amide bond formation .
- Deprotection : Remove the Z group via hydrogenolysis (H2/Pd-C) or TFA treatment, depending on resin compatibility .
- Quality Control : Monitor coupling efficiency via Kaiser test or FT-IR for free amine detection .
Q. What analytical techniques are critical for verifying the structural integrity of this compound?
- X-ray Crystallography : Resolve chiral centers and confirm the (2S)-configuration .
- Infrared (IR) Spectroscopy : Identify ester carbonyl (C=O) stretches at ~1740 cm<sup>-1</sup> and carbamate bands at ~1680 cm<sup>-1</sup> .
- Elemental Analysis : Validate chloride content (theoretical Cl%: 10.72%) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?
- Parameter Screening : Use Design of Experiments (DoE) to optimize reaction temperature, solvent (e.g., THF vs. DCM), and stoichiometry .
- Catalysis : Explore microwave-assisted synthesis to reduce reaction time and byproducts .
- Purification : Implement flash chromatography or recrystallization from ethanol/water mixtures to enhance purity (>98%) .
Q. What strategies address contradictory spectral data (e.g., NMR splitting patterns) in this compound characterization?
- Dynamic Effects Analysis : Investigate rotational barriers of the carbamate group using variable-temperature NMR to explain unexpected splitting .
- Comparative Studies : Cross-validate with computational NMR predictions (e.g., DFT calculations using Gaussian) .
- Impurity Profiling : Use LC-MS to identify side products from incomplete esterification or Z-group hydrolysis .
Q. How does this compound behave under non-ambient conditions (e.g., high humidity, acidic/basic media)?
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to assess hydrolytic susceptibility of the methyl ester .
- pH-Dependent Kinetics : Use UV-Vis spectroscopy to track degradation rates in buffers (pH 1–13), revealing ester hydrolysis above pH 9 .
- Solid-State Analysis : Perform PXRD to detect polymorphic changes under stress conditions .
Q. What computational tools can model the reactivity of this compound in peptide coupling reactions?
- Molecular Dynamics (MD) : Simulate solvation effects in DMF or DMSO to predict coupling efficiency .
- Quantum Mechanics (QM) : Calculate transition-state energies for ester activation steps using software like ORCA .
- Machine Learning : Train models on existing SPPS datasets to predict optimal reaction conditions for lysine derivatives .
Q. Methodological Best Practices
- Reproducibility : Document all synthetic steps, including solvent grades and equipment calibration, per ACS guidelines .
- Data Contradictions : Apply statistical tools (e.g., Grubbs' test) to identify outliers in spectral or chromatographic data .
- Literature Review : Use databases like PubChem and Web of Science to cross-reference spectral libraries and synthetic protocols.
Properties
IUPAC Name |
methyl 2-acetamido-6-aminohexanoate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-7(12)11-8(9(13)14-2)5-3-4-6-10;/h8H,3-6,10H2,1-2H3,(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHGTXYLEAQWOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCN)C(=O)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30943173 | |
Record name | N-(6-Amino-1-methoxy-1-oxohexan-2-yl)ethanimidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30943173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20911-93-7 | |
Record name | Methyl N-alpha-acetyl-L-lysinate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020911937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(6-Amino-1-methoxy-1-oxohexan-2-yl)ethanimidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30943173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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